molecular formula C13H21NO3 B13320844 tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B13320844
M. Wt: 239.31 g/mol
InChI Key: IEBFVLGHXSDASG-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyclopentane ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
  • tert-Butyl octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate
  • tert-Butyl (S)-5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4’-piperidine]-1’-carboxylate

Uniqueness

tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-4-5-9-10(14)6-7-11(9)15/h9-10H,4-8H2,1-3H3

InChI Key

IEBFVLGHXSDASG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC2=O

Origin of Product

United States

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